molecular formula C7H8N4 B1347577 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 7752-54-7

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1347577
CAS No.: 7752-54-7
M. Wt: 148.17 g/mol
InChI Key: KSOREMDAQHJJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C7H8N4. It is a derivative of pyrrolo[2,3-d]pyrimidine, which is known for its diverse biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly those involving nucleic acid analogs. This compound has been shown to interact with enzymes such as kinases and polymerases. For instance, it acts as a selective inhibitor of Janus kinase 1 (JAK1), demonstrating an IC50 value of 8.5 nM . The interaction with JAK1 involves binding to the ATP-binding site, thereby inhibiting the kinase activity. Additionally, this compound can interact with other proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those mediated by JAK-STAT signaling. By inhibiting JAK1, this compound can modulate gene expression and cellular responses to cytokines. Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1, leading to the inhibition of kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the JAK-STAT signaling pathway. Additionally, this compound can interact with nucleic acids, potentially interfering with DNA and RNA synthesis. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of JAK1 activity and prolonged cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of JAK1 with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites. These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to proteins and nucleic acids, influencing its localization and activity. Studies have shown that the compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound allows it to modulate gene expression and influence cellular processes such as DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes. It has been studied for its ability to modulate kinase activity and its potential therapeutic applications .

Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and tuberculosis. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern and its ability to inhibit a broader range of kinases compared to some of its analogues.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOREMDAQHJJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295498
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-54-7
Record name 7752-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.